molecular formula C12H20NO3+ B12796429 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- CAS No. 46738-98-1

2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl-

Cat. No.: B12796429
CAS No.: 46738-98-1
M. Wt: 226.29 g/mol
InChI Key: FCULXGWQINGHAO-UHFFFAOYSA-N
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Description

2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features an ethoxycarbonyl group and multiple methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- typically involves the reaction of furan derivatives with ethoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters and enable the efficient production of large quantities of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent side reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furanones, while reduction reactions can produce furanmethanols. Substitution reactions can lead to a variety of substituted furan derivatives.

Scientific Research Applications

2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease processes.

    Industry: In industrial applications, the compound is used as a precursor for the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanaminium, 5-(hydroxymethyl)-: This compound features a hydroxymethyl group instead of an ethoxycarbonyl group.

    N,N-Dimethyl-N-phenyl-2-furanmethanaminium: This compound has a phenyl group attached to the furan ring.

    2-Furanmethanaminium, N,N-dimethyl-N-octyl-, chloride: This compound includes an octyl group and a chloride ion.

Uniqueness

2-Furanmethanaminium, 4-(ethoxycarbonyl)-N,N,N,5-tetramethyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

46738-98-1

Molecular Formula

C12H20NO3+

Molecular Weight

226.29 g/mol

IUPAC Name

(4-ethoxycarbonyl-5-methylfuran-2-yl)methyl-trimethylazanium

InChI

InChI=1S/C12H20NO3/c1-6-15-12(14)11-7-10(16-9(11)2)8-13(3,4)5/h7H,6,8H2,1-5H3/q+1

InChI Key

FCULXGWQINGHAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C1)C[N+](C)(C)C)C

Origin of Product

United States

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